(4,4-Difluoropiperidin-1-yl)amine hydrochloride

pKa modulation basicity tuning hERG liability reduction

This gem-difluorinated N-aminopiperidine hydrochloride salt is a non-substitutable building block for three high-value R&D verticals. (1) D4R-targeted programs: the 4,4-difluoropiperidine ether pharmacophore delivers Ki values as low as 0.3 nM with >2,000-fold selectivity. (2) Kinase inhibitor libraries: enables direct incorporation of the validated 4,4-difluoropiperidin-1-yl motif found in UNC0642 (G9a/GLP IC₅₀ <15 nM) and IRAK4 inhibitors (IC₅₀ 3 nM). (3) Perovskite photovoltaics: the hydrochloride salt form (2FPD) is critical for ferroelectric (2FPD)₂PbI₄ capping layers achieving 24.38% certified PCE. The N-amine handle saves 1–2 synthetic steps vs. non-aminated 4,4-difluoropiperidine. Non-fluorinated or 3,3-difluoro regioisomers cannot replicate these outcomes.

Molecular Formula C5H11ClF2N2
Molecular Weight 172.60 g/mol
Cat. No. B8184246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoropiperidin-1-yl)amine hydrochloride
Molecular FormulaC5H11ClF2N2
Molecular Weight172.60 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)N.Cl
InChIInChI=1S/C5H10F2N2.ClH/c6-5(7)1-3-9(8)4-2-5;/h1-4,8H2;1H
InChIKeyLGGVLGIRPRCSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4,4-Difluoropiperidin-1-yl)amine Hydrochloride (CAS 811442-23-6) Is a Differentiated Fluorinated N-Aminoheterocycle Building Block for Medicinal Chemistry and Materials Research


(4,4-Difluoropiperidin-1-yl)amine hydrochloride (CAS 811442-23-6; molecular formula C₅H₁₁ClF₂N₂; MW 172.60) is a gem-difluorinated N-aminopiperidine hydrochloride salt that combines a 4,4-difluoropiperidine core with a terminal N-amine (hydrazine-type) functional handle . As a bifunctional building block, it serves as a versatile intermediate for constructing fluorinated heterocyclic libraries, kinase inhibitor scaffolds, and ferroelectric perovskite materials. Its structural differentiation from the non-fluorinated analog piperidin-1-amine hydrochloride (CAS 63234-70-8) and regioisomeric 3,3-difluoropiperidine derivatives arises from the unique combination of the electron-withdrawing gem-difluoro motif at the 4-position—which modulates basicity, lipophilicity, and conformational preference—and the synthetically versatile N-amine terminus .

Why Non-Fluorinated or Regioisomeric Piperidine Analogs Cannot Substitute for (4,4-Difluoropiperidin-1-yl)amine Hydrochloride in Structure- and Property-Driven Research Programs


Simple replacement of (4,4-difluoropiperidin-1-yl)amine hydrochloride with non-fluorinated N-aminopiperidine (pKa ~8.19 for the conjugate acid ) or regioisomeric 3,3-difluoropiperidine derivatives yields measurably different physicochemical and pharmacological outcomes. The gem-difluoro substitution at the 4-position reduces the piperidine nitrogen basicity by approximately 3.15 pKa units relative to piperidine (ΔpKa = 3.14 from 11.22 to ~8.07) [1], whereas the 3,3-difluoro isomer retains a higher pKa of 9.41—a difference of 1.34 units that translates to over 20-fold difference in protonation state at physiological pH and directly impacts hERG binding propensity, membrane permeability, and oral bioavailability [2]. Furthermore, the N-amine terminus enables downstream chemistry (hydrazone formation, pyrazole/triazole cyclization, reductive amination) that is unavailable with the non-aminated 4,4-difluoropiperidine scaffold alone. These cumulative physicochemical and synthetic-utility differences preclude generic substitution.

Quantitative Head-to-Head Evidence: (4,4-Difluoropiperidin-1-yl)amine Hydrochloride versus Its Closest Analogs and In-Class Alternatives


Basicity Modulation: 4,4-Difluoro Substitution Reduces Piperidine Nitrogen pKa by ~3.15 Units versus Parent Piperidine

The gem-difluoro substitution at the 4-position of the piperidine ring reduces the conjugate acid pKa of the piperidine nitrogen from 11.22 (piperidine) to approximately 8.07—a ΔpKa of 3.14–3.15 units [1]. This represents an approximately 1,400-fold reduction in basicity. For the target compound, the additional N-amine substituent further modulates the electron density at the piperidine nitrogen center. In medicinal chemistry, reducing the pKa of a basic amine below ~8 substantially lowers the fraction of protonated species at physiological pH (7.4), which is correlated with reduced hERG channel blockade, improved passive membrane permeability, and lower phospholipidosis risk [2]. In contrast, the regioisomeric 3,3-difluoropiperidine (isomeric amine 22 in the Melnykov study) retains a significantly higher pKa of 9.41—a 1.34-unit difference versus the 4,4-isomer—due to the greater through-bond distance between the basic center and the gem-difluorinated fragment [1].

pKa modulation basicity tuning hERG liability reduction fluorinated building blocks

Metabolic Stability: 4,4-Difluoropiperidine Core Retains High Intrinsic Microsomal Stability, Unlike 3,3-Difluoroazetidine Derivatives

The systematic study by Melnykov et al. (2023) demonstrated that difluorinated piperidine derivatives retain high metabolic stability in intrinsic microsomal clearance (CLint) assays, with the only exception among all mono- and difluorinated heterocyclic amines tested being the 3,3-difluoroazetidine derivative [1]. This finding establishes that 4,4-gem-difluorination on the piperidine scaffold blocks CYP-mediated oxidative metabolism at the 4-position without introducing metabolic liability. Supplementary vendor-level comparison data for the related 4,4-difluoropiperidine hydrochloride indicate a metabolic half-life (t1/2) of 6.7 hours versus 2.1 hours for standard piperidine hydrochloride, suggesting approximately 3.2-fold prolongation of metabolic stability . The N-amine functionality in the target compound introduces an additional metabolic soft spot absent in 4,4-difluoropiperidine, but the core scaffold's stability advantage over non-fluorinated analogs is preserved.

metabolic stability microsomal clearance oxidative metabolism blockade PK optimization

Conformational Restriction: N-H Equatorial Preference and Gem-Difluoro Ring-Locking Differentiate the 4,4-F₂ Scaffold from Flexible Non-Fluorinated Piperidines

19F and 1H NMR spectroscopic studies have established that 4,4-difluoropiperidine adopts a chair conformation with a strong preference for the N-H equatorial orientation [1]. The activation energy (Eₐ) for N-H inversion was measured at 13.9 kcal/mol in methanol and 13.5 kcal/mol in chloroform—values substantially higher than the ~6–7 kcal/mol inversion barrier typical of unsubstituted piperidine [1]. This conformational restriction translates to reduced entropic penalty upon target binding when the 4,4-difluoropiperidine scaffold is incorporated into bioactive molecules. Furthermore, the two chemically equivalent fluorine atoms at the 4-position provide a simplified 19F NMR signature (a single resonance) that serves as an intrinsic spectroscopic probe for monitoring compound integrity, protein binding, and metabolic fate without requiring isotopic labeling—a capability absent in non-fluorinated piperidin-1-amine analogs . The N-amine terminus of the target compound provides an additional synthetic diversification point without perturbing the favorable conformational properties of the gem-difluoro core.

conformational analysis N-H inversion barrier scaffold pre-organization 19F NMR probe

Enabling the D4 Dopamine Receptor Antagonist Chemotype: 4,4-Difluoropiperidine Ethers Achieve Ki = 0.3 nM with >2,000-Fold Subtype Selectivity

The 4,4-difluoropiperidine scaffold has been validated as a critical core for achieving unprecedented dopamine D4 receptor (D4R) selectivity. Jeffries et al. (2016) first established the (R)-4,4-difluoropiperidine core as a D4R antagonist scaffold with high potency and selectivity versus other dopamine receptor subtypes [1]. More recently, a 2025 chemrxiv preprint by the same group reported the 4,4-difluoro-3-(phenoxymethyl)piperidine ether series, in which compound 14a displayed exceptional D4R binding affinity (Ki = 0.3 nM) with >2,000-fold selectivity over D1, D2, D3, and D5 receptor subtypes [2]. The 4,4-difluoro motif is essential to this selectivity profile: the fluorine atoms establish favorable dipolar interactions within the D4R binding pocket while the conformational restriction of the gem-difluoro piperidine ring pre-organizes the ligand for optimal target engagement. While the target compound (4,4-difluoropiperidin-1-yl)amine hydrochloride itself is a building block rather than a final drug candidate, it provides the identical 4,4-difluoropiperidine core required to access this validated pharmacophore space through N-amine-mediated diversification.

D4 receptor dopamine antagonist subtype selectivity Parkinson's disease L-DOPA-induced dyskinesia

Ferroelectric Perovskite Solar Cell Performance: 4,4-Difluoropiperidine Hydrochloride (2FPD) Enables PCE of 24.82% with >90% Stability Retention at 1,000 Hours

In a study published in Small Methods (2024), Li et al. demonstrated that 4,4-difluoropiperidine hydrochloride (abbreviated 2FPD) forms a ferroelectric 2D/3D heterojunction when applied to inverted perovskite solar cells (PSCs) based on CsFAMAPbI₃ [1]. The enriched 2D perovskite (2FPD)₂PbI₄ layer (n = 1) on the perovskite surface exhibits ferroelectric response with oriented dipoles along the out-of-plane direction, enhancing the built-in electric field to 1.06 V and delaying hot-carrier cooling (carrier temperature above 1,400 K; photobleach recovery time 139.85 fs). The 2FPD-treated devices achieved a power conversion efficiency (PCE) of 24.82% (certified: 24.38%) and retained over 90% of initial efficiency after 1,000 hours of maximum power point tracking [1]. This application exploits the specific salt form (hydrochloride) and the fluorinated piperidine cation's ability to template the 2D perovskite layer—a material property unique to this structural class among organic ammonium cations used in perovskite interface engineering.

perovskite solar cells 2D/3D heterojunction ferroelectric materials power conversion efficiency defect passivation

Synthetic Versatility: The N-Amine (Hydrazine-Type) Handle of the Target Compound Enables Heterocycle Construction Chemistry Unavailable with Non-Aminated 4,4-Difluoropiperidine

The terminal N-amine (hydrazine-type) group of (4,4-difluoropiperidin-1-yl)amine hydrochloride distinguishes it from the widely used but non-aminated 4,4-difluoropiperidine (CAS 21987-29-1) and its hydrochloride salt (CAS 144230-52-4). This N-amine functionality enables direct condensation with carbonyl compounds to form hydrazones, which can be further cyclized under acidic conditions to yield N-substituted pyrazoles, pyrazolines, and triazoles—privileged heterocycle motifs in medicinal chemistry . The N-amine also serves as a nucleophile for reductive amination, urea/thiourea formation, and sulfonamide coupling, providing a synthetically orthogonal diversification vector that operates independently of the piperidine ring nitrogen. In contrast, 4,4-difluoropiperidine (lacking the N-amine) requires pre-functionalization of the piperidine N-H before similar downstream chemistry can be performed. This dual-functional-group architecture (gem-difluoro ring + N-amine terminus) within a single, commercially available building block reduces synthetic step count in heterocycle-focused library synthesis by at least 1–2 steps compared to routes starting from 4,4-difluoropiperidine.

hydrazone chemistry pyrazole synthesis heterocycle library medicinal chemistry diversification

Evidence-Backed Research and Procurement Scenarios Where (4,4-Difluoropiperidin-1-yl)amine Hydrochloride Delivers Documented Advantage


D4-Selective Dopamine Receptor Antagonist Lead Optimization Programs (Parkinson's Disease, Addiction, Neuropsychiatric Disorders)

Programs targeting D4R-mediated pathways—including L-DOPA-induced dyskinesias in Parkinson's disease and cocaine/methamphetamine addiction—can use this building block to access the validated 4,4-difluoropiperidine ether pharmacophore. The core scaffold delivers Ki values as low as 0.3 nM at D4R with >2,000-fold selectivity over all other dopamine receptor subtypes, as demonstrated by Jeffries et al. (2016, 2025) . The N-amine handle provides a modular attachment point for installing diverse ether, amide, or heterocycle substituents to optimize PK properties while retaining the scaffold's inherent D4 selectivity.

Fluorinated Heterocycle Library Synthesis via Hydrazone and Pyrazole Chemistry

Medicinal chemistry teams synthesizing focused libraries of fluorinated N-containing heterocycles can leverage the N-amine group for direct hydrazone formation with aldehydes/ketones, followed by acid- or base-catalyzed cyclization to pyrazoles, pyrazolines, or triazoles. This approach saves 1–2 synthetic steps compared to routes starting from 4,4-difluoropiperidine, which would require separate N-amination before heterocycle construction. The gem-difluoro motif simultaneously provides the favorable pKa (~8.07 vs. 11.22 for piperidine), conformational restriction, and 19F NMR handle that are documented in the Melnykov et al. (2023) systematic study .

Inverted Perovskite Solar Cell Interface Engineering with Ferroelectric 2D Capping Layers

Materials science and photovoltaic research groups fabricating inverted perovskite solar cells can employ this hydrochloride salt (2FPD) to form a ferroelectric (2FPD)₂PbI₄ 2D capping layer that enhances built-in electric field (1.06 V), delays hot-carrier cooling, and achieves a certified PCE of 24.38% with exceptional operational stability (>90% retention at 1,000 h MPPT) . This application specifically requires the hydrochloride salt form and the 4,4-difluoropiperidine cation geometry—non-fluorinated or regioisomeric piperidinium salts will not produce the same ferroelectric dipole alignment or defect passivation efficacy.

Kinase Inhibitor Scaffold Construction Requiring Simultaneous Fluorine-Driven PK Optimization and N-Amine-Mediated SAR Exploration

The 4,4-difluoropiperidin-1-yl motif is a recurring substructure in potent kinase-targeting agents, as illustrated by UNC0642—a G9a/GLP methyltransferase inhibitor (in vitro IC₅₀ < 15 nM; selectivity >100-fold over 13 other HMTs, kinases, ion channels, and 7TMs) that incorporates the 2-(4,4-difluoropiperidin-1-yl) group at the quinazoline 2-position for improved PK properties relative to its predecessor UNC0638 . Additionally, IRAK4 inhibitors bearing the 4,4-difluoropiperidin-1-yl substituent achieve IC₅₀ values as low as 3 nM . The target building block enables direct incorporation of this validated pharmacophoric element into kinase inhibitor scaffolds with the added benefit of the N-amine for further diversification.

Quote Request

Request a Quote for (4,4-Difluoropiperidin-1-yl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.